molecular formula C12H8BrClO4S2 B7878827 3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride

3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride

Cat. No.: B7878827
M. Wt: 395.7 g/mol
InChI Key: RGZWZJLWCKVXFO-UHFFFAOYSA-N
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Description

3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride is an aryl sulfonyl chloride derivative. It is a compound of interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride typically involves the sulfonylation of 4-bromophenyl compounds. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. These reactions are often utilized in the modification of biological molecules, such as proteins and nucleic acids, to study their function or to develop new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar in structure but lacks the additional benzenesulfonyl group.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a bromine atom.

Uniqueness

3-(4-Bromophenylsulfonyl)benzenesulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in the synthesis of complex molecules.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClO4S2/c13-9-4-6-10(7-5-9)19(15,16)11-2-1-3-12(8-11)20(14,17)18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZWZJLWCKVXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

From 200 g of anhydrous aluminum chloride, 153 ml of benzenesulfonyl chloride, 138 ml of bromobenzene, and 600 ml of methylene chloride was prepared 220 g of p-bromophenyl-phenyl-sulfone according to the method of Journal of Chem. Soc., p. 2508 (1960). To 100 ml of chlorosulfonic acid was added 100 g of p-bromophenylphenylsulfone, and after stirring the mixture for 4 hours at 130° to 140° C., the mixture was poured into ice water to provide 121 g of 3-(4-bromophenylsulfonyl)benzenesulfonyl chloride.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Name
p-bromophenyl-phenyl-sulfone
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
p-bromophenylphenylsulfone
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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